N-(3-hydroxyphenyl)-2-phenylacetamide

Description

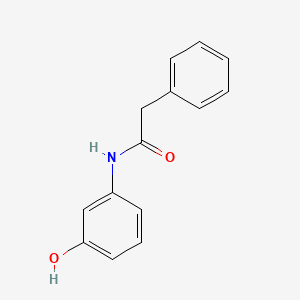

N-(3-Hydroxyphenyl)-2-phenylacetamide (IUPAC name: 2-phenyl-N-[3-hydroxyphenyl]acetamide) is a secondary amide derivative characterized by a phenylacetamide backbone substituted with a hydroxyl group at the meta position of the aniline ring.

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-8-4-7-12(10-13)15-14(17)9-11-5-2-1-3-6-11/h1-8,10,16H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOCNVIYWCFDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310182 | |

| Record name | N-(3-hydroxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23478-26-4 | |

| Record name | NSC222646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-hydroxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 3-hydroxyaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The hydroxy group can form hydrogen bonds with amino acid residues, while the phenylacetamide group can interact through hydrophobic interactions .

Comparison with Similar Compounds

N-(3-Acetylphenyl)-2-Phenylacetamide

- Structure : The acetyl group replaces the hydroxyl group at the 3-position.

- Properties: Molecular Weight: 253.3 g/mol (vs. 243.3 g/mol for the hydroxyl analog, estimated). Synthesis: Prepared via acetylation of the corresponding aniline precursor. Notably, this compound is commercially discontinued, suggesting challenges in stability or scalability .

- Applications : Serves as a synthetic intermediate; acetyl groups are often used to modulate lipophilicity in drug design.

N-(3-Hydroxypropyl)-2-Phenylacetamide

- Structure : Features a hydroxypropyl chain (-CH₂CH₂CH₂OH) instead of a hydroxyphenyl group.

- Synthesis: Enzymatically oxidized from N-(3-hydroxypropyl)-2-phenylacetamide using alcohol dehydrogenase (ADH) and NADH oxidase (NOX) in a cascade reaction .

- Applications : Key precursor in statin side-chain synthesis. The hydroxypropyl group enhances water solubility compared to aromatic hydroxyl derivatives.

N-(2-Benzoyl-4,5-Dimethoxyphenethyl)-2-Phenylacetamide

- Structure : Incorporates a benzoyl-dimethoxyphenethyl substituent.

- Properties :

- Bioactivity: Tetrahydroisoquinoline precursors exhibit anticonvulsant and antiproliferative activities, highlighting the role of aromatic substituents in medicinal chemistry .

Pyrazole-Based Analogs (e.g., N-(3-Cyano-1-(2,6-Dichlorophenyl)-4-(Trifluoromethylsulfinyl)-1H-Pyrazol-5-yl)-2-Phenylacetamide)

- Structure : Pyrazole ring with electron-withdrawing groups (e.g., trifluoromethylsulfinyl).

- Bioactivity: Demonstrated insecticidal activity against Plutella xylostella (LC₅₀ = 14.67 mg·L⁻¹), outperforming fipronil (LC₅₀ = 27.24 mg·L⁻¹). The cyano and sulfinyl groups enhance electrophilic reactivity, critical for target binding .

Biological Activity

N-(3-hydroxyphenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including enzyme-catalyzed reactions and traditional organic synthesis. The structural features of this compound, particularly the hydroxy and phenyl substituents, contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a study synthesized several hydrazone derivatives starting from this compound and evaluated their anticancer activity against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that these derivatives exhibited moderate to potent anticancer activity, with one derivative showing an IC50 value of 9.89 μM against MDA-MB-231 cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3e | MDA-MB-231 | 9.89 |

| 3e | MCF-7 | Not specified |

| Control | - | - |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A related study on chloroacetamides demonstrated that compounds with similar structural features showed effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. The position of substituents on the phenyl ring was crucial for enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl) | Staphylococcus aureus | Not specified |

| N-(4-fluorophenyl) | E. coli | Not specified |

| N-(3-bromophenyl) | Candida albicans | Not specified |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, akin to other phenolic compounds. A study indicated that derivatives could enhance neuronal survival rates under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Evaluation : A case study involving the evaluation of hydrazone derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis pathways .

- Antimicrobial Testing : In another study, various substituted phenylacetamides were tested for their antimicrobial activities, revealing that specific substitutions significantly enhanced their effectiveness against resistant strains of bacteria .

- Neuroprotection : Research into neuroprotective compounds has indicated that certain modifications to the phenolic structure can lead to improved survival rates for neurons under stress conditions, which may be relevant for developing treatments for conditions like Alzheimer's disease .

Q & A

Q. Advanced Optimization

- Solvent Systems : Toluene/water mixtures (8:2) are effective for azide substitution reactions, balancing reactivity and safety .

- Catalysts : Acidic or alkaline conditions must be tailored to avoid side reactions; for example, sodium azide (NaN₃) in refluxing toluene ensures efficient nucleophilic substitution .

- Yield Improvement : Monitoring via TLC (hexane:ethyl acetate, 9:1) allows real-time optimization .

How should researchers validate the purity and structural integrity of this compound?

Q. Basic Characterization Techniques

Q. Advanced Analytical Strategies

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

- HPLC-PDA : Validates purity (>98%) using C18 columns with acetonitrile/water gradients, critical for pharmacological studies .

What contradictory findings exist regarding the biological activity of this compound derivatives?

Q. Case Study

- Anti-Hyperlipidemic Activity : Derivatives like N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide showed variable efficacy in vivo. For example, compound 3a (4-benzoylphenyl substitution) reduced cholesterol by 40%, while 3b (3-benzoylphenyl) showed no significant effect, suggesting positional isomerism critically impacts activity .

Q. Resolution Strategies

- Dose-Response Studies : Establish EC₅₀ values to distinguish true activity from assay artifacts.

- Computational Modeling : DFT calculations or molecular docking (e.g., using AutoDock Vina) can predict binding affinities to targets like PPAR-γ, clarifying discrepancies .

How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties?

Q. Structural Insights

- Electron-Withdrawing Groups (e.g., -Cl at the 3-position): Increase metabolic stability but reduce solubility, as seen in N-(3-chlorophenyl)-2-phenylacetamide (logP = 3.2) .

- Hydroxyl Groups (e.g., 3-hydroxyphenyl): Enhance hydrogen-bonding capacity, improving target engagement but requiring protection (e.g., acetylation) during synthesis .

Q. Advanced SAR Analysis

- Lipinski’s Rule Compliance : LogP <5 and molecular weight <500 Da are achievable with minimal substituents, as demonstrated in N-(tert-butyl)-2-phenylacetamide derivatives .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety Measures

Q. Advanced Hazard Mitigation

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

- Storage : Store at -20°C in airtight containers to prevent degradation; stability studies indicate ≥5-year shelf life under these conditions .

How can researchers resolve low yields in the final condensation step of this compound synthesis?

Q. Troubleshooting Guide

- Reagent Purity : Ensure anhydrous conditions for coupling agents (e.g., EDC) to prevent hydrolysis .

- Temperature Control : Maintain reflux temperatures (100–110°C) for azide substitutions to avoid incomplete reactions .

- Workup Optimization : Extract with ethyl acetate (3×20 mL) and dry over Na₂SO₄ to recover product efficiently .

What are the best practices for developing analytical reference standards for this compound?

Q. Method Validation

Q. Advanced QC Protocols

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products and establish stability profiles .

How do solvent polarity and catalyst choice affect the reaction kinetics of acetamide formation?

Q. Mechanistic Insights

- Polar Protic Solvents (e.g., water): Accelerate nucleophilic substitutions but may hydrolyze sensitive intermediates .

- Lewis Acid Catalysts : ZnCl₂ or FeCl₃ can enhance electrophilic aromatic substitution rates in nitro reduction steps .

Q. Kinetic Studies

- Pseudo-First-Order Analysis : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants (k) under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.